3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that features a unique combination of indole, pyridine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their α-glucosidase inhibitory activity.
1-(2-(adamantane-1-yl)-1H-indol): Studied for its biological activities, including anticancer properties.
Uniqueness
3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of indole, pyridine, and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C19H16N4OS |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-indol-1-yl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H16N4OS/c24-18(9-12-23-11-8-14-5-1-2-7-17(14)23)22-19-21-16(13-25-19)15-6-3-4-10-20-15/h1-8,10-11,13H,9,12H2,(H,21,22,24) |
InChI Key |
HXAHBPNGQJYNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.